(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Brand Name: Vulcanchem
CAS No.: 127592-29-4
VCID: VC20851498
InChI: InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

CAS No.: 127592-29-4

Cat. No.: VC20851498

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol - 127592-29-4

Specification

CAS No. 127592-29-4
Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
IUPAC Name (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Standard InChI InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
Standard InChI Key ZCFVVVKVNJPHDJ-VSZNYVQBSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O
SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator